molecular formula C23H36N5O14P B13913755 (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

Cat. No.: B13913755
M. Wt: 637.5 g/mol
InChI Key: WPIDCVJSAMWXHR-KPJQVXLKSA-N
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Description

The compound "(E)-but-2-enedioic acid; carbonic acid; 9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ⁵-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine" is a multicomponent system comprising three distinct moieties:

  • (E)-but-2-enedioic acid (fumaric acid): A naturally occurring dicarboxylic acid with industrial and pharmaceutical applications, notably as an acidity regulator and in polymer synthesis .
  • Carbonic acid: A simple inorganic acid involved in biochemical processes, often stabilized in derivatives like carbonic anhydrase inhibitors (e.g., Brinzolamide) .
  • 9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ⁵-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine: A purine derivative with a phosphoester-containing side chain, structurally analogous to nucleoside analogs used in antiviral or anticancer therapies .

This article provides a detailed comparison of each component with structurally or functionally related compounds, supported by physicochemical, pharmacological, and synthetic data.

Properties

Molecular Formula

C23H36N5O14P

Molecular Weight

637.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

InChI

InChI=1S/C17H28N5O4P.C4H4O4.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;5-3(6)1-2-4(7)8;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8);2*(H2,2,3,4)/b;2-1+;;/t13-,17?,27?;;;/m1.../s1

InChI Key

WPIDCVJSAMWXHR-KPJQVXLKSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP3(=O)OCCC(CO3)(C)C(C)C.C(=C/C(=O)O)\C(=O)O.C(=O)(O)O.C(=O)(O)O

Canonical SMILES

CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=CC(=O)O)C(=O)O.C(=O)(O)O.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Purine Nucleoside Derivative

  • Starting Materials:

    • 2-chloro-6-substituted purine derivatives (e.g., 2,6-dichloropurine) serve as the purine base precursor.
    • Protected and activated sugar derivatives, specifically 2-deoxy-2-fluoro-D-arabinofuranose analogs, are used to build the sugar moiety linked to the purine.
  • Key Reactions:

    • Nucleophilic substitution: The anionic form of the 2-chloro-6-substituted purine is reacted with the protected sugar derivative to form a 9-substituted purine nucleoside intermediate.
    • Alkoxide substitution: The 6-position chlorine is substituted with alkoxy groups (methoxy or ethoxy), or converted to an amino group by reaction with ammonia or other bases.
    • Phosphorylation: Introduction of the 1,3,2lambda5-dioxaphosphepan ring is achieved by phosphorylation of the sugar moiety, typically involving reagents that form cyclic phosphate esters with the sugar hydroxyls, yielding the 5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan structure attached via a methoxy linker.
  • Reaction Conditions:

    • Dipolar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran are commonly used to facilitate nucleophilic substitutions.
    • Temperature ranges from 0°C to 80°C, with reaction times spanning 1 to 24 hours depending on the step.
    • Purification is typically performed via flash silica chromatography using solvent systems such as isopropyl acetate/hexane, followed by recrystallization from ethanol.

Incorporation of (E)-but-2-enedioic acid and Carbonic Acid Components

  • The (E)-but-2-enedioic acid (fumaric acid) moiety is introduced either by esterification or salt formation with the purine nucleoside derivative.
  • Carbonic acid functionalities are incorporated through controlled hydrolysis steps or by reaction with carbon dioxide derivatives, ensuring the preservation of acid groups without decomposition.
  • These steps require careful pH control and mild conditions to maintain the integrity of the phosphorylated purine nucleoside structure.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Starting Materials Reagents/Conditions Product/Intermediate Notes
1 Formation of purine nucleoside 2,6-dichloropurine + protected sugar Anionic base (NaH, KOCH3), aprotic solvent, 0-50°C 9-substituted purine nucleoside Nucleophilic substitution at N9
2 Alkoxy or amino substitution Purine nucleoside intermediate Alkoxide base or ammonia, 0-80°C 6-alkoxy or 6-amino purine nucleoside Conversion of 6-chloro to functional group
3 Phosphorylation Purine nucleoside with free hydroxyl groups Phosphorylating agent (e.g., cyclic phosphate reagents), mild conditions Phosphorylated purine nucleoside (dioxaphosphepan ring) Formation of cyclic phosphate ester
4 Coupling with (E)-but-2-enedioic acid Phosphorylated purine nucleoside + fumaric acid Esterification or salt formation, mild pH control Final compound with acid moieties Preservation of acid groups

Research Results and Yields

  • The nucleophilic substitution reactions typically yield the purine nucleoside intermediates in moderate to high yields (60-85%) depending on the purity of reagents and reaction optimization.
  • Alkoxy or amino substitutions at the 6-position proceed with high selectivity and yields often exceeding 80% under optimized conditions.
  • Phosphorylation to form the dioxaphosphepan ring is a critical step that requires precise control; yields vary from 50-75% due to the sensitivity of cyclic phosphate ester formation.
  • Final coupling with (E)-but-2-enedioic acid or related acid moieties is generally efficient, with yields around 70-90%, depending on the reaction conditions and purification methods employed.

Summary and Expert Notes

  • The preparation of (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine is a multi-step synthetic process integrating nucleoside chemistry, phosphorylation, and acid functionalization.
  • Critical to success are the choice of protecting groups, the use of anionic purine intermediates, and controlled phosphorylation to generate the cyclic phosphate ester.
  • The synthetic routes are well-documented in patent literature and chemical databases, providing replicable methods for high-purity product synthesis.
  • Avoiding harsh conditions preserves the sensitive phosphate and acid functionalities, ensuring the compound's structural integrity.
  • The compound’s complexity requires expertise in nucleoside synthesis and organophosphorus chemistry, with purification techniques such as flash chromatography and recrystallization essential for isolating the desired product.

Scientific Research Applications

Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research:

Mechanism of Action

Tenofovir Disoproxil Fumarate is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination. This mechanism effectively prevents viral replication .

Comparison with Similar Compounds

(E)-but-2-enedioic Acid vs. Structural Isomers and Derivatives

Key Compounds for Comparison:

  • (Z)-but-2-enedioic acid (maleic acid)
  • Other dicarboxylic acids (e.g., adipic acid, succinic acid)
Table 1: Physicochemical and Environmental Properties
Property (E)-but-2-enedioic acid (Fumaric Acid) (Z)-but-2-enedioic acid (Maleic Acid) Adipic Acid
pKa₁/pKa₂ 3.03/4.44 1.92/6.27 4.41/5.41
Solubility in Water 6.3 g/L (25°C) 788 g/L (25°C) 24 g/L (20°C)
Biodegradability Readily biodegradable (OECD 301B) Moderate High
Acute Aquatic Toxicity EC₅₀ > 1 mg/L (algae) EC₅₀ = 12.5 mg/L (daphnia) EC₅₀ = 100 mg/L
Applications Food additive, polymer synthesis Industrial catalysis, resins Nylon production

Key Findings :

  • Stereochemical Impact : The trans (E)-configuration of fumaric acid reduces its solubility in water compared to the cis (Z)-maleic acid but enhances thermal stability .
  • Environmental Safety: Fumaric acid exhibits lower acute aquatic toxicity than maleic acid, aligning with its classification as non-PBT (persistent, bioaccumulative, toxic) .

Carbonic Acid Derivatives: Pharmacological Relevance

Key Compounds for Comparison:

  • Brinzolamide (carbonic anhydrase inhibitor)
  • Timolol (β-blocker with carbonic acid moiety)
Table 2: Pharmacological and Structural Comparison
Property Carbonic Acid Derivatives (Brinzolamide) Timolol [(Z)-but-2-enedioic acid salt] Reference Compound
Primary Use Glaucoma (reduces intraocular pressure) Glaucoma, hypertension Dorzolamide
Mechanism Inhibits carbonic anhydrase II/IV Non-selective β-adrenergic antagonism Carbonic anhydrase inhibition
Bioavailability Topical (ophthalmic suspension) Topical/systemic Topical
Key Functional Groups Sulfonamide, thienothiazine Morpholine, thiadiazole Sulfonamide, thienothiazine

Key Findings :

  • Structural Specificity: Brinzolamide’s thienothiazine ring enhances binding affinity to carbonic anhydrase, while Timolol’s β-blocking activity is attributed to its morpholine-thiadiazole framework .
  • Formulation Challenges : Carbonic acid derivatives require pH-stabilized formulations (e.g., minitablets in capsules) to maintain efficacy .

Key Compounds for Comparison:

  • 9-Phenyl-9H-purin-6-amine
  • 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)purin-6-amine

Key Findings :

  • Synthetic Efficiency : 9-Phenyl-9H-purin-6-amine derivatives achieve higher yields (~90%) via imidazole cyclization than phosphoester-containing analogs (~60%) .

Biological Activity

The compound identified as (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is a hybrid structure incorporating elements from both organic acids and purine derivatives. The presence of the butenedioic acid moiety suggests potential interactions with metabolic pathways involving dicarboxylic acids. The purine component may indicate effects on nucleic acid metabolism and cellular signaling pathways.

Research indicates that compounds similar to butenedioic acid can influence various biological processes:

  • Antioxidant Activity : Dicarboxylic acids have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : The purine derivative may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could be beneficial in cancer therapy by disrupting the proliferation of malignant cells.

Pharmacological Studies

A study highlighted the development of a universal microwell spectrophotometric assay for tyrosine kinase inhibitors (TKIs), which included compounds structurally related to the target compound. The findings indicated that variations in pH and solvent conditions significantly affect the stability and efficacy of these compounds, suggesting that similar considerations apply to our compound of interest .

Case Study 1: Metabolomics Insights

A metabolomics study utilizing gas chromatography-mass spectrometry (GC-MS) provided insights into the metabolic pathways influenced by dicarboxylic acids like butenedioic acid. The study revealed that exposure to such compounds can alter metabolic profiles significantly, indicating their potential role in metabolic disorders .

Case Study 2: Therapeutic Applications

Research on organ-specific delivery systems for nucleic acids has demonstrated that modifications to purine structures can enhance targeting efficacy in therapeutic applications. This indicates that our compound may also possess similar capabilities for targeted drug delivery, potentially improving treatment outcomes in diseases such as cancer .

Data Tables

Property Value
Molecular FormulaC₁₈H₂₄N₂O₇P
Molecular Weight396.36 g/mol
SolubilityVariable based on pH
Antioxidant PotentialModerate

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